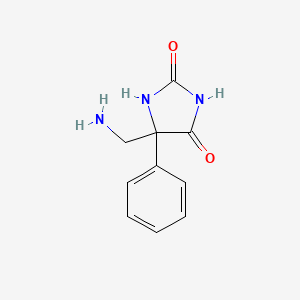![molecular formula C8H12F3NO2 B13248366 2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B13248366.png)
2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoroacetic acid as a cocatalyst in combination with a quinoline organocatalyst.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the piperidine ring, which can be achieved through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and catalytic processes to ensure high yield and purity. The use of advanced nanocatalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(Methyl)piperidin-3-yl]acetic acid
- 2-[6-(Ethyl)piperidin-3-yl]acetic acid
- 2-[6-(Chloromethyl)piperidin-3-yl]acetic acid
Uniqueness
2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C8H12F3NO2 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)piperidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6-2-1-5(4-12-6)3-7(13)14/h5-6,12H,1-4H2,(H,13,14) |
InChI Key |
YKVLYHGGHUQTRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


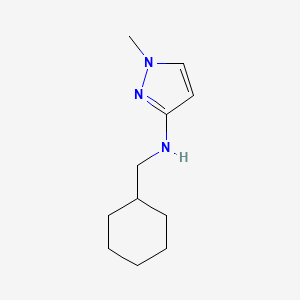
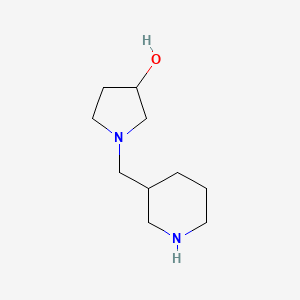
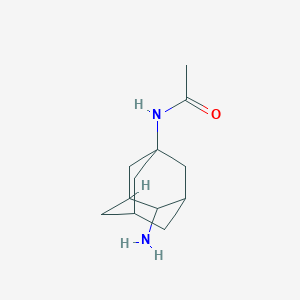
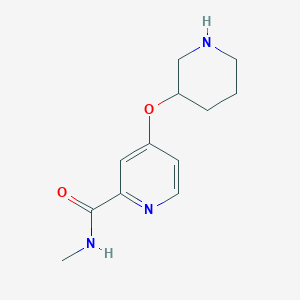
![1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248307.png)
![6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13248315.png)
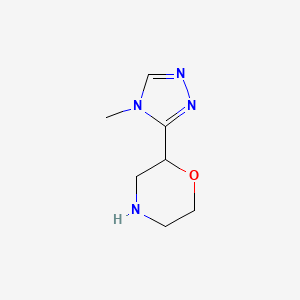
![1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]](/img/structure/B13248328.png)

![8-(3-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13248343.png)
![2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13248345.png)
